molecular formula C21H24ClN2O3Re B12308629 Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)

Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)

Cat. No.: B12308629
M. Wt: 574.1 g/mol
InChI Key: NVKZHMBAFXROBZ-UHFFFAOYSA-M
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Description

Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) is a coordination compound that features a rhenium(I) center coordinated to three carbonyl groups and a 4,4’-di-t-butyl-2,2’-bipyridine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) typically involves the reaction of rhenium pentacarbonyl chloride with 4,4’-di-t-butyl-2,2’-bipyridine in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Re(CO)5Cl+4,4’-di-t-butyl-2,2’-bipyridineChlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I)+2CO\text{Re(CO)}_5\text{Cl} + \text{4,4'-di-t-butyl-2,2'-bipyridine} \rightarrow \text{Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)} + 2\text{CO} Re(CO)5​Cl+4,4’-di-t-butyl-2,2’-bipyridine→Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I)+2CO

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial methods would likely involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl ligands can be substituted by other ligands under appropriate conditions.

    Oxidation and Reduction: The rhenium center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The bipyridine ligand can coordinate to other metal centers, forming bimetallic complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines, amines, and other ligands. Conditions typically involve heating and the use of inert atmospheres.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: These reactions often require the presence of additional metal salts and suitable solvents.

Major Products Formed

    Substitution Reactions: Products include substituted rhenium complexes with different ligands.

    Oxidation and Reduction: Products include rhenium complexes in different oxidation states.

    Coordination Reactions: Products include bimetallic complexes with varied coordination environments.

Scientific Research Applications

Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and photophysical properties.

    Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.

    Photochemistry: The compound’s photophysical properties make it a candidate for use in light-emitting devices and photochemical reactions.

Mechanism of Action

The mechanism of action of Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) involves its ability to coordinate to various substrates and participate in electron transfer processes. The rhenium center can undergo changes in oxidation state, facilitating redox reactions. The bipyridine ligand provides stability and enhances the compound’s ability to interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorotricarbonyl(2,2’-bipyridine)rhenium(I): Similar structure but without the t-butyl groups, leading to different steric and electronic properties.

    Chlorotricarbonyl(4,4’-dimethyl-2,2’-bipyridine)rhenium(I): Similar structure with methyl groups instead of t-butyl groups, affecting its reactivity and applications.

Uniqueness

Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) is unique due to the presence of the bulky t-butyl groups, which can influence its steric properties and reactivity. These groups can provide enhanced stability and selectivity in catalytic applications compared to similar compounds without such bulky substituents.

Properties

Molecular Formula

C21H24ClN2O3Re

Molecular Weight

574.1 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium

InChI

InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1

InChI Key

NVKZHMBAFXROBZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]

Origin of Product

United States

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